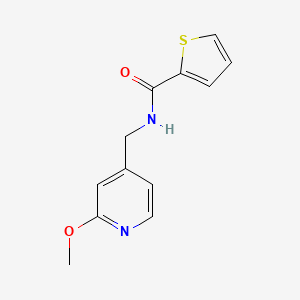
n-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thiophene ring, which is a five-membered heterocycle containing sulfur, and a pyridine ring substituted with a methoxy group. The combination of these two heterocyclic systems imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of the pyridine with a halogenated thiophene.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
N-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
作用机制
The mechanism of action of N-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to bind to the active site of β-lactamase enzymes, thereby inhibiting their function and preventing the hydrolysis of β-lactam antibiotics . Molecular docking studies have shown that the compound forms strong hydrogen bonds with key residues in the enzyme’s active site .
相似化合物的比较
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a methyl group instead of a methoxy group on the pyridine ring.
N-(4-fluorophenyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness
N-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide is unique due to the presence of the methoxy group on the pyridine ring, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall biological activity compared to similar compounds .
属性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC 名称 |
N-[(2-methoxypyridin-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11-7-9(4-5-13-11)8-14-12(15)10-3-2-6-17-10/h2-7H,8H2,1H3,(H,14,15) |
InChI 键 |
ARUGFYIYNQUIKY-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=CC(=C1)CNC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


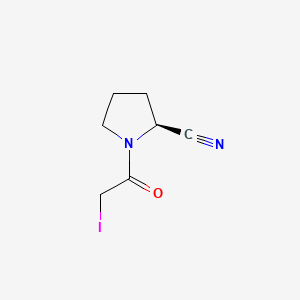
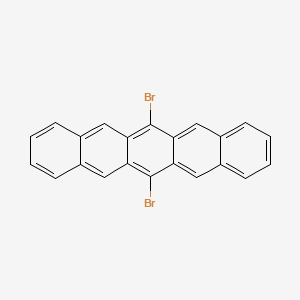
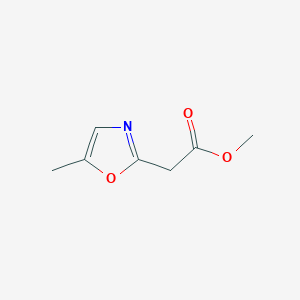

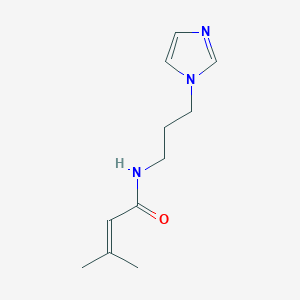
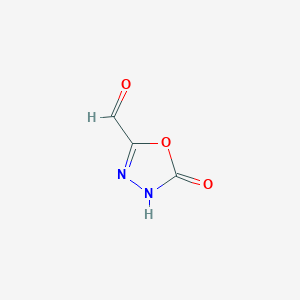
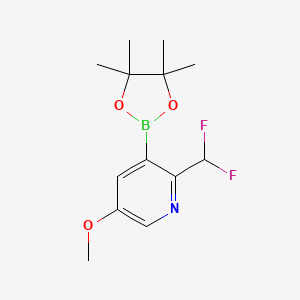
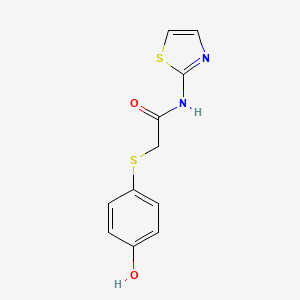
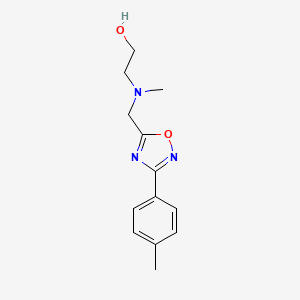
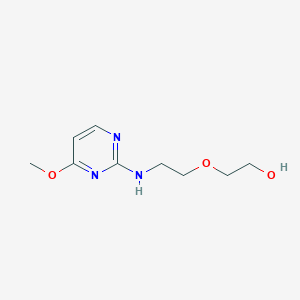
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
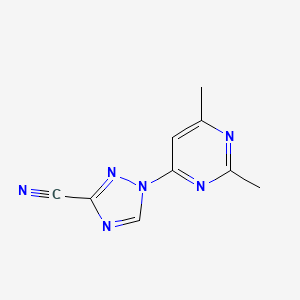
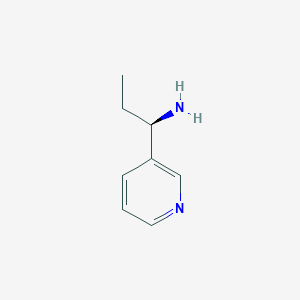
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
